2,3-Dimethoxycinnamic acid

Vue d'ensemble

Description

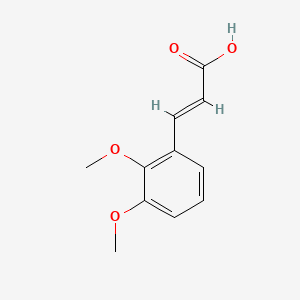

2,3-Dimethoxycinnamic acid is an organic compound with the molecular formula C₁₁H₁₂O₄. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxycinnamic acid can be synthesized through several methods. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine. The reaction mixture is heated to 80-85°C for an hour and then refluxed at 109-115°C for an additional three hours. The resulting product is then purified through acidification and recrystallization .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. The process often includes the use of acetic anhydride and sodium acetate at elevated temperatures to achieve high yields .

Analyse Des Réactions Chimiques

Enzymatic Oxidative Demethylation

2,3-DCA undergoes regioselective oxidative demethylation catalyzed by the bacterial cytochrome P450 enzyme CYP199A4. This reaction replaces the 4-methoxy group with a hydroxyl group, yielding 4-hydroxy-2,3-dimethoxycinnamic acid (Fig. 1).

Key Data :

-

Substrate Specificity : CYP199A4 shows high affinity for 2,3-DCA, with a coupling efficiency of 85% and a product formation rate of 24 min⁻¹ .

-

Analytical Confirmation : GC-MS analysis confirmed the product (expected mass: 310.0; observed mass: 310.0) .

| Parameter | Value |

|---|---|

| Enzyme | CYP199A4 |

| Reaction Type | Oxidative demethylation |

| Product Formation Rate | 24 min⁻¹ |

| Coupling Efficiency | 85% |

Condensation Reactions

2,3-DCA participates in base-catalyzed aldol condensation to form complex amides. For example, it reacts with tris(2-aminoethyl)amine to yield (2E,2E,2E)-N,N,N-(nitrilotri-2,1-ethanediyl)tris[3-(2,3-dimethoxyphenyl)-2-propenamide] .

Mechanism :

-

Activation : The carboxylic acid group of 2,3-DCA is activated (e.g., via acyl chloride formation).

-

Nucleophilic Attack : The amine group of tris(2-aminoethyl)amine attacks the activated carbonyl.

Applications : This reaction is utilized to synthesize bioactive polymers with potential antimicrobial properties .

Photodimerization Potential

While direct evidence for 2,3-DCA is limited, studies on structurally analogous cinnamic acid derivatives (e.g., 3,4-dimethoxycinnamic acid) reveal that UV irradiation induces [2+2] cycloaddition , forming truxillic acid derivatives .

Comparative Insights :

| Compound | Photoreactivity | Yield |

|---|---|---|

| 3,4-Dimethoxycinnamic acid | Forms β-truxinic acid via [2+2] cycloaddition | 85% |

| This compound | Plausible analogous reactivity (theoretical) | – |

Mechanistic Notes :

-

Reactivity depends on crystal packing and methoxy group positioning.

-

Polymorphs influence reaction rates and yields due to steric and electronic effects .

Competitive Binding in Quorum Sensing Inhibition

2,3-DCA disrupts bacterial communication by competitively binding to the CviR receptor in Chromobacterium violaceum, suppressing quorum sensing (QS)-regulated virulence factors .

Molecular Docking Analysis :

| Ligand | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| C6-HSL (Natural ligand) | -7.53 | Hydrogen bonds: Asp97, Tyr80, Trp84 |

| 2,3-DCA | -5.63 | Hydrogen bonds: Asp97, Met135, Ser155 |

Impact :

Synthetic Utility in Polymer Chemistry

2,3-DCA serves as a monomer in synthesizing poly(ester amide)s through polycondensation with diols and diamines. These polymers exhibit tunable thermal stability (decomposition temperature: 250–300°C) and solubility in polar aprotic solvents .

Applications De Recherche Scientifique

Inhibition of Quorum Sensing (QS)

One of the most notable applications of 2,3-DCA is its role as an inhibitor of quorum sensing in bacteria. Quorum sensing is a communication mechanism that bacteria use to coordinate group behaviors such as biofilm formation and virulence factor production.

- Study Findings : Research conducted on Chromobacterium violaceum CV026 demonstrated that 2,3-DCA significantly inhibits QS-related traits:

The mechanism involves competitive binding to the CviR receptor, which regulates QS, thereby suppressing the expression of related genes such as cviR, vioA, vioB, and vioE .

Potential Antimicrobial Agent

Given its ability to disrupt bacterial communication systems, 2,3-DCA is being explored as a candidate for developing new antimicrobial agents aimed at combating bacterial resistance.

- Molecular Docking Studies : These studies have shown that 2,3-DCA competes effectively with natural signaling molecules for binding sites on bacterial receptors involved in QS .

Antioxidant Properties

Cinnamic acid derivatives, including 2,3-DCA, have been studied for their antioxidant properties. They exhibit the potential to scavenge free radicals and reduce oxidative stress in biological systems.

- Research Insights : Compounds like ferulic acid and sinapic acid have been shown to possess antioxidant activity, suggesting that similar mechanisms may be present in 2,3-DCA .

Case Study 1: Marine Actinomycete Isolation

A significant study isolated Nocardiopsis mentallicus SCSIO 53858 from deep-sea sediments, which produced 2,3-DCA with notable QS inhibitory effects. The extract showed promising results against C. violaceum, highlighting the compound's potential as a biotechnological tool in controlling pathogenic bacteria .

Case Study 2: Molecular Interactions

Molecular docking analyses revealed that the binding energy between 2,3-DCA and CviR was comparable to that of natural ligands. This suggests that the compound can effectively inhibit QS by forming inactive complexes with CviR .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Quorum Sensing Inhibition | Disrupts bacterial communication | Inhibits violacein production by up to 73.9% |

| Antimicrobial Potential | Candidate for new antimicrobial agents | Competes with natural signaling molecules for receptor binding |

| Antioxidant Activity | Scavenges free radicals | Similar properties observed in related cinnamic acid derivatives |

Mécanisme D'action

The mechanism of action of 2,3-dimethoxycinnamic acid involves its ability to inhibit quorum sensing in bacteria. This is achieved by competitively binding to the same receptor sites as natural signal molecules, thereby disrupting the communication between bacterial cells. This inhibition can lead to reduced biofilm formation and decreased virulence of pathogenic bacteria .

Comparaison Avec Des Composés Similaires

- Ferulic Acid

- Curcumin

- Caffeic Acid

- p-Hydroxycinnamic Acid

- Chlorogenic Acid

Comparison: 2,3-Dimethoxycinnamic acid is unique due to its specific methoxy substitutions, which confer distinct chemical properties and biological activities. Unlike other cinnamic acid derivatives, it has shown significant potential as a quorum sensing inhibitor, making it a valuable compound in the study of bacterial communication and resistance .

Activité Biologique

2,3-Dimethoxycinnamic acid (2,3-DCA) is an organic compound classified within the cinnamic acid family. It features methoxy groups at the 2 and 3 positions of the phenyl ring, contributing to its unique chemical properties and biological activities. Its molecular formula is with a molecular weight of approximately 208.21 g/mol. This compound has garnered attention for its potential in various biological applications, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Recent studies have highlighted the quorum sensing (QS) inhibitory capabilities of 2,3-DCA, particularly against Chromobacterium violaceum CV026. This bacterium is known for its ability to form biofilms and produce virulence factors through QS mechanisms. The following table summarizes the effects of 2,3-DCA on QS-regulated traits:

| Concentration (µg/mL) | Violacein Production Inhibition (%) | Swarming Motility Inhibition (%) | Biofilm Formation Inhibition (%) |

|---|---|---|---|

| 150 | 73.9 | 65.9 | 37.8 |

| 100 | Data not available | Data not available | Data not available |

| 50 | Data not available | Data not available | Data not available |

At a concentration of 150 µg/mL , 2,3-DCA significantly inhibited violacein production and swarming motility, indicating its potential as a QS inhibitor. The mechanism involves competitive binding to the CviR receptor, which is crucial for regulating QS in C. violaceum .

Molecular docking studies have illustrated that 2,3-DCA competes with natural signal molecules for binding sites on the CviR receptor. This interaction suppresses the expression of QS-related genes such as cviR, vioA, vioB, and vioE, effectively disrupting the communication system essential for bacterial virulence .

Neuroprotective Effects

Research indicates that methoxy derivatives of cinnamic acid exhibit neuroprotective properties. Although direct studies on 2,3-DCA are sparse, compounds with similar structures have been shown to reduce memory deficits in rodent models and enhance cell viability under stress conditions . This suggests that 2,3-DCA may also possess neuroprotective potential.

Study on Quorum Sensing Inhibition

In a study conducted by researchers isolating compounds from Nocardiopsis mentallicus, it was found that 2,3-DCA effectively inhibited QS traits in C. violaceum. The study utilized various concentrations to assess the impact on bacterial behavior and gene expression related to QS .

In Vivo Studies

While much of the current research focuses on in vitro models, there is evidence suggesting that methoxy derivatives can positively influence liver enzyme activity and oxidative stress balance in vivo . Future studies should explore similar pathways for 2,3-DCA.

Propriétés

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXPUWGAGVERSJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7461-60-1, 7345-82-6 | |

| Record name | 2',3'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7461-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',3'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2,3-Dimethoxycinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.